molecular formula C12H19N3O2 B6633989 N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6633989
M. Wt: 237.30 g/mol
InChI Key: PBNJELIPASERNM-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as ACEA, is a synthetic cannabinoid compound that has become increasingly popular in scientific research due to its unique properties. ACEA is a highly selective agonist for the cannabinoid receptor type 1 (CB1) and has been found to have a range of potential applications in the field of pharmacology.

Mechanism of Action

ACEA is a highly selective agonist for the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, which is primarily found in the brain and central nervous system. When ACEA binds to the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
ACEA has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. These effects are primarily mediated through the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor and can have a range of downstream effects on various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACEA in lab experiments is its high selectivity for the N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide receptor, which allows for precise manipulation of this receptor without affecting other receptors in the body. However, one limitation of using ACEA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over an extended period of time.

Future Directions

There are several potential future directions for research on ACEA, including the development of novel therapeutic applications in the fields of neurology, oncology, and immunology. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of ACEA, as well as its potential interactions with other receptors and signaling pathways in the body. Overall, ACEA represents a promising area of research with a range of potential applications in the field of pharmacology.

Synthesis Methods

The synthesis of ACEA involves several steps, starting with the reaction of cyclopentanone with nitroethane to form nitrocyclopentane. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amino compound is then reacted with methyl isocyanate to form the oxazole ring, and the carboxamide group is added using acetic anhydride and triethylamine.

Scientific Research Applications

ACEA has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, ACEA has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, ACEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, ACEA has been found to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.

properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-6-11(17-15-8)12(16)14-10(7-13)9-4-2-3-5-9/h6,9-10H,2-5,7,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJELIPASERNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC(CN)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-cyclopentylethyl)-3-methyl-1,2-oxazole-5-carboxamide

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